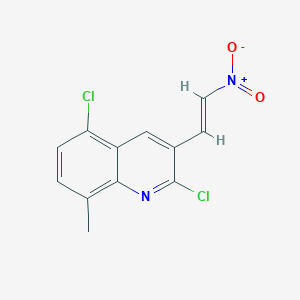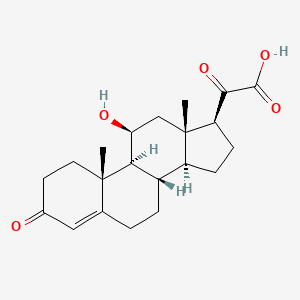
1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)-: is a heterocyclic compound that features a triazole ring substituted with a thiol group and a phenyl ring bearing a sulfamoyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-thiol can be synthesized from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1H-1,2,4-triazole-3-thiol . The preparation of 5-(p-sulfamoylphenyl)-substituted derivatives involves further functionalization of the triazole ring with the appropriate phenyl sulfonamide group.
Industrial Production Methods: Industrial production methods for 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- is used as a ligand in coordination chemistry to form complexes with metals. It also serves as a building block for the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- is used as a corrosion inhibitor in industrial applications. It forms a protective film on metal surfaces, preventing corrosion in acidic environments .
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- involves its ability to interact with metal ions and biological macromolecules. The thiol group can form coordination bonds with metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological targets. These interactions can inhibit enzyme activity and disrupt biological pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-3-thiol: A simpler analog without the phenyl sulfonamide group.
5-Phenyl-1H-1,2,4-triazole-3-thiol: A similar compound with a phenyl group instead of the sulfamoylphenyl group.
1H-1,2,3-Triazole: A related triazole compound with different substitution patterns.
Uniqueness: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- is unique due to the presence of both the thiol and sulfamoylphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
3414-97-9 |
|---|---|
Formule moléculaire |
C8H8N4O2S2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
4-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S2/c9-16(13,14)6-3-1-5(2-4-6)7-10-8(15)12-11-7/h1-4H,(H2,9,13,14)(H2,10,11,12,15) |
Clé InChI |
YLXGKDFREFSALU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=S)NN2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)






![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)
